2'-Cyano-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
2’-Cyano-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C18H17NO. It is characterized by the presence of a cyano group (-CN) and a propiophenone moiety, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2’-Cyano-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
2’-Cyano-3-(2,6-dimethylphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2’-Cyano-3-(2,6-dimethylphenyl)propiophenone can be compared with similar compounds, such as:
2’-Cyano-3-(3,5-dimethylphenyl)propiophenone: Differing in the position of the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity.
2’-Cyano-3-(2,5-dimethylphenyl)propiophenone: Another positional isomer with distinct properties and potential applications. The uniqueness of 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-6-5-7-14(2)16(13)10-11-18(20)17-9-4-3-8-15(17)12-19/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAJOLVMFGIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644776 | |
Record name | 2-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-40-0 | |
Record name | 2-[3-(2,6-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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